molecular formula C9H5Cl3O B103605 3-(2,4,5-Trichlorophenoxy)-1-propyne CAS No. 17051-03-5

3-(2,4,5-Trichlorophenoxy)-1-propyne

Cat. No.: B103605
CAS No.: 17051-03-5
M. Wt: 235.5 g/mol
InChI Key: YTFYLFWLAILEQM-UHFFFAOYSA-N
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Description

3-(2,4,5-Trichlorophenoxy)-1-propyne is an organic compound that belongs to the class of chlorophenoxy derivatives It is characterized by the presence of a propyne group attached to a trichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trichlorophenoxy)-1-propyne typically involves the reaction of 2,4,5-trichlorophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trichlorophenoxy)-1-propyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond in the propyne group to a double or single bond.

    Substitution: The trichlorophenoxy moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the triple bond.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(2,4,5-Trichlorophenoxy)-1-propyne has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with herbicidal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trichlorophenoxy)-1-propyne involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or disrupt cellular processes by interfering with membrane integrity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.

    2-(2,4,5-Trichlorophenoxy)propionic acid: Another herbicidal compound with a similar structure.

Uniqueness

3-(2,4,5-Trichlorophenoxy)-1-propyne is unique due to the presence of the propyne group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The triple bond in the propyne group allows for additional chemical modifications and reactions that are not possible with the acetic or propionic acid derivatives.

Properties

IUPAC Name

1,2,4-trichloro-5-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h1,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFYLFWLAILEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937777
Record name 1,2,4-Trichloro-5-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17051-03-5
Record name 2-(2,4,5-Trichlorophenyl)propynyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017051035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Trichloro-5-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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